

Introduction: The Strategic Importance of a Versatile Reagent

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | [4-(1-Cyanocyclopentyl)phenyl]boronic acid |
| CAS No.: | 2377610-97-2 |
| Cat. No.: | B2972836 |

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In the landscape of modern medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. Success in drug discovery hinges on the ability to synthesize novel chemical entities with precisely tailored properties. Within the synthetic chemist's toolkit, certain reagents emerge as exceptionally valuable due to their versatility and reliability in crucial chemical transformations. **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** is one such pivotal building block.

This technical guide offers a comprehensive overview of **[4-(1-Cyanocyclopentyl)phenyl]boronic acid**, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore a practical case study, illustrating its application in the synthesis of next-generation therapeutics, such as selective Janus Kinase (JAK) inhibitors, which are under investigation for a variety of autoimmune and inflammatory diseases.^[1] This guide aims to provide not just procedural knowledge but also the underlying scientific rationale, empowering researchers to leverage this potent molecule to its fullest potential.

PART 1: Core Physicochemical Properties and Characterization

Understanding the fundamental characteristics of a reagent is the first step toward its effective utilization. **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** is an organoboron compound valued for its stability and reactivity in specific, high-yield synthetic transformations.^[2]

Chemical Structure

The molecule features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which is further substituted at the para-position with a 1-cyanocyclopentyl group. This specific arrangement of functional groups is critical to its utility in pharmaceutical synthesis.

Caption: Chemical Structure of **[4-(1-Cyanocyclopentyl)phenyl]boronic acid**.

Key Properties Summary

| Property | Value | Source |
|---------------------|--|--------|
| CAS Number | 2377610-97-2 | [3] |
| Molecular Formula | C ₁₂ H ₁₄ BNO ₂ | [3] |
| Molecular Weight | 215.06 g/mol | [3] |
| Appearance | Typically a white to off-white powder. | [4] |
| Functional Groups | Boronic Acid, Nitrile, Phenyl, Cyclopentyl | |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [2][5] |

Handling and Storage Considerations

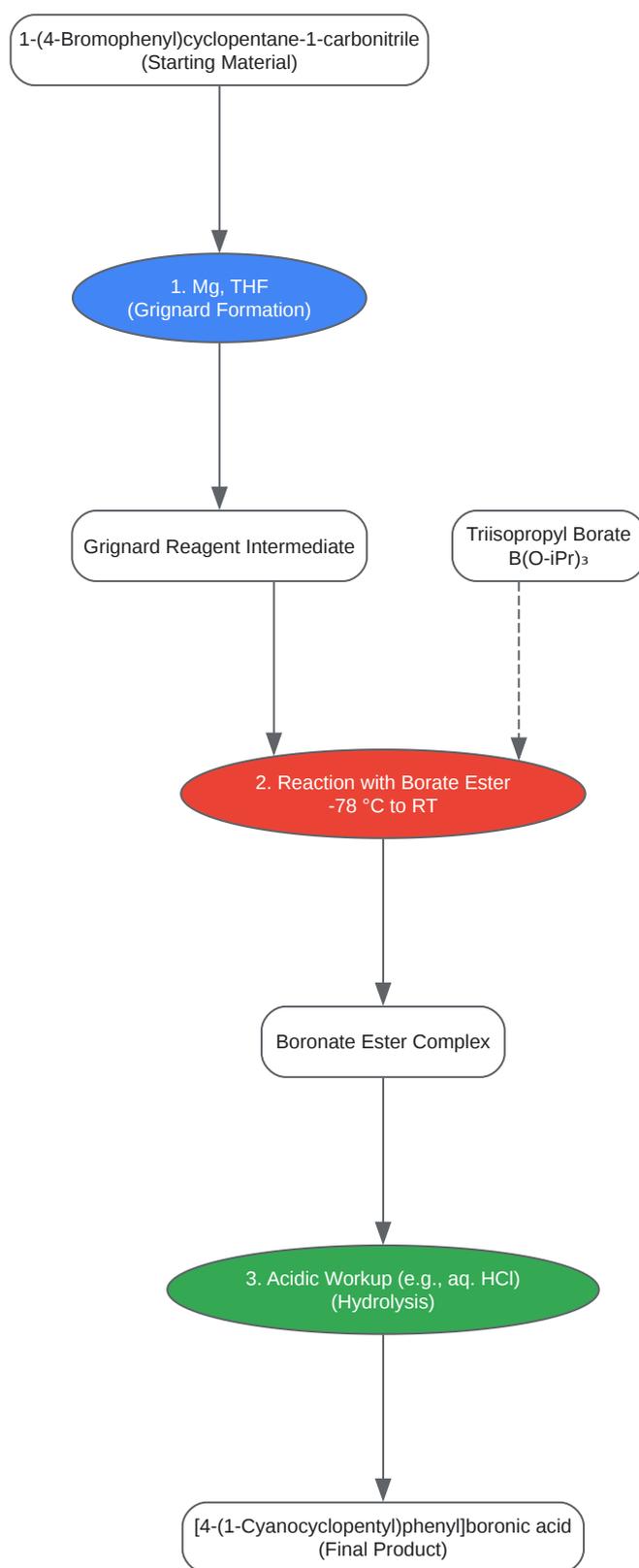
A critical aspect of working with arylboronic acids is their propensity to dehydrate and form cyclic anhydride trimers, known as boroximes. The presence of boroximes can significantly reduce the efficiency of subsequent coupling reactions.

- **Expert Insight:** To ensure maximum reactivity, it is highly recommended to recrystallize and thoroughly dry the arylboronic acid before use. Analysis by ^1H NMR in anhydrous DMSO-d_6 can quantify the ratio of the free acid to the boroxime and residual water content.[6]
- **Storage:** The compound should be stored in a cool, dry place, sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and prevent boroxime formation.

PART 2: Synthesis Pathway

The synthesis of arylboronic acids is a well-established field in organic chemistry. One of the most common and effective methods involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.

A plausible and widely used synthetic route to **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** starts from 4-bromobenzonitrile, which is converted to the target molecule in a multi-step process.



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Caption: General synthetic workflow for **[4-(1-cyanocyclopentyl)phenyl]boronic acid**.

The causality behind these steps is crucial:

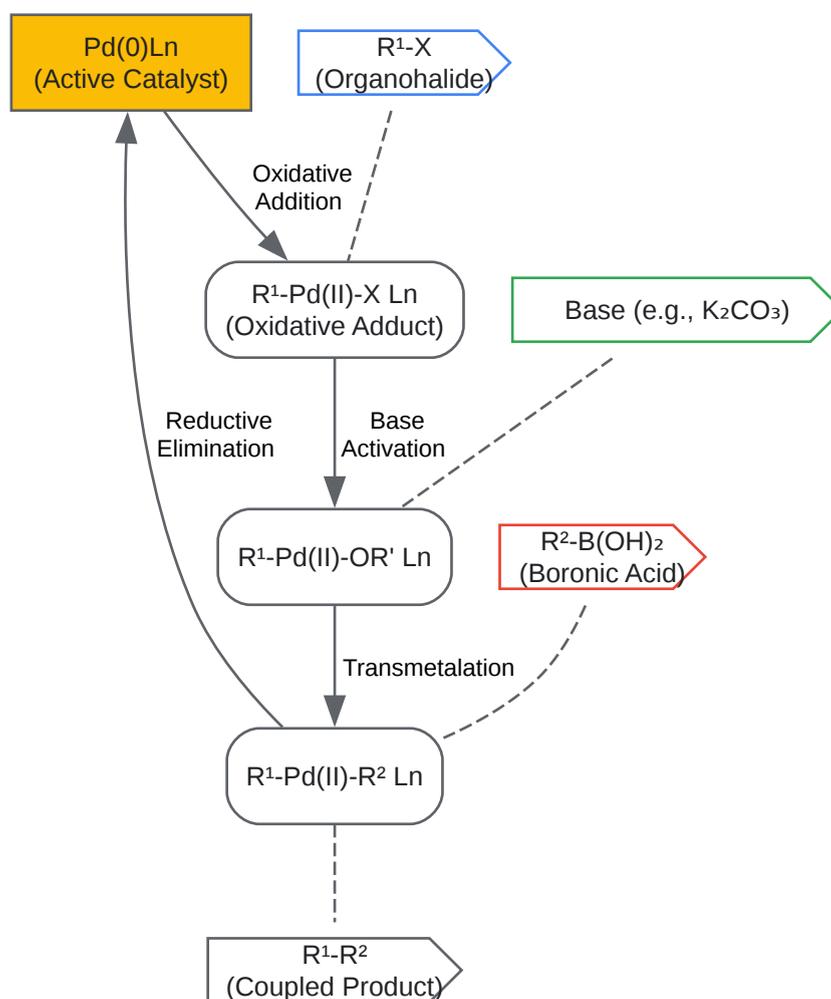
- Grignard Formation: Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the key to forming the new carbon-boron bond.
- Reaction with Borate Ester: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This step is performed at very low temperatures (e.g., -78 °C) to control the reactivity and prevent unwanted side reactions.^[7]^[8]
- Hydrolysis: The resulting boronate ester is unstable in the presence of acid and water, and readily hydrolyzes to yield the final, stable boronic acid.

PART 3: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is one of the most powerful and widely used reactions in modern organic synthesis.^[5]^[9] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.

Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of the Mechanism:

- Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond, oxidizing the palladium from the 0 to the +2 state.[10]
- Transmetalation: This is the key bond-forming step where the organic group (R²) is transferred from the boron atom to the palladium center. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium.[9][11]

- Reductive Elimination: The two organic groups (R^1 and R^2) are eliminated from the palladium center, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for coupling **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** with a generic aryl bromide.

Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
- Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

- Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** (1.2 eq), and the base (2.5 eq).
- Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
- Solvent Addition: Add the degassed solvent system via syringe. The mixture should be stirred to ensure good suspension of the solids.

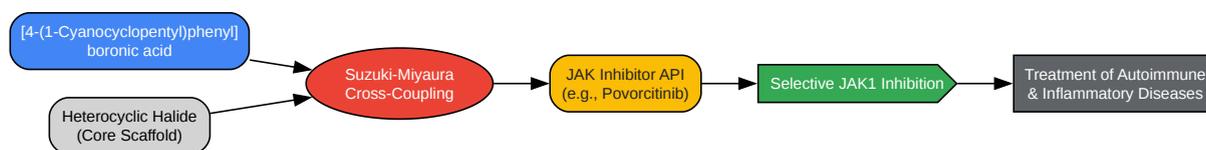
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
 - Trustworthiness Check: A color change (often to a darker yellow or brown) upon catalyst addition is a common visual indicator that the reaction is initiating.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
 - Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the oxidative addition.[\[10\]](#)
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final product.[\[6\]](#)
 - Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the reaction.

PART 4: Application in Drug Discovery - Selective JAK Inhibitors

The true power of **[4-(1-Cyanocyclopentyl)phenyl]boronic acid** is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents. A prominent example is its use in the development of Janus Kinase (JAK) inhibitors.

The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular kinases that are essential for signaling pathways of numerous cytokines that drive inflammation and immune responses.[\[12\]](#)[\[13\]](#) Dysregulation of these pathways is implicated in a host of autoimmune diseases like rheumatoid arthritis and psoriasis.[\[12\]](#)[\[14\]](#)[\[15\]](#) Therefore, inhibiting JAKs is a validated therapeutic strategy.

The [4-(1-Cyanocyclopentyl)phenyl] moiety is a critical pharmacophore found in several advanced JAK inhibitors, such as Povorcitinib (INCB054707).[1] The cyclopentyl nitrile group is designed to fit into a specific lipophilic pocket within the JAK1 enzyme, contributing to the molecule's potency and selectivity.[1]



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Caption: Logical workflow from boronic acid building block to therapeutic application.

This workflow demonstrates the direct and indispensable line from a fundamental chemical building block to a potential life-changing therapeutic. The Suzuki reaction, enabled by reagents like **[4-(1-Cyanocyclopentyl)phenyl]boronic acid**, allows medicinal chemists to rapidly synthesize and test a wide array of complex molecules, accelerating the discovery of new drugs.

Conclusion

[4-(1-Cyanocyclopentyl)phenyl]boronic acid is more than a mere chemical reagent; it is a strategic enabler in the field of drug discovery. Its robust performance in the Suzuki-Miyaura coupling allows for the reliable formation of carbon-carbon bonds, which are the very backbone of countless pharmaceutical agents. As demonstrated by its incorporation into advanced JAK inhibitors, the specific structural motifs provided by this building block can be instrumental in achieving desired potency and selectivity for a biological target. A thorough understanding of its properties, synthesis, and reaction mechanisms empowers researchers to deploy it effectively, paving the way for the next generation of innovative medicines.

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